4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with butoxy, dichloro, furan, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Substitution with Butoxy Group: The acid chloride is then reacted with butanol in the presence of a base such as pyridine to form 4-butoxy-3,5-dichlorobenzoic acid.
Amide Formation: The 4-butoxy-3,5-dichlorobenzoic acid is then coupled with 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan and morpholine groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the butoxy, furan, and morpholine groups, which confer distinct chemical and biological properties compared to other dichlorobenzamide derivatives. These groups can enhance its solubility, binding affinity, and overall reactivity.
Properties
Molecular Formula |
C21H26Cl2N2O4 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-butoxy-3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C21H26Cl2N2O4/c1-2-3-8-29-20-16(22)12-15(13-17(20)23)21(26)24-14-18(19-5-4-9-28-19)25-6-10-27-11-7-25/h4-5,9,12-13,18H,2-3,6-8,10-11,14H2,1H3,(H,24,26) |
InChI Key |
ICNSEMMFOJSUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl |
Origin of Product |
United States |
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